IDO1 Inhibitory Potency: 2,4-Dichloro Substitution Confers >11-Fold Advantage Over Unsubstituted Analogues
In a head-to-head SAR analysis within the cyanocarbonimidodithioate class, the 2,4-dichloro-substituted benzyl analogue 6b achieved an rhIDO1 IC50 of 0.90 μM, while the unsubstituted comparator 6a exhibited an IC50 >10 μM [1]. The target compound shares the 2,4-dichloro-substituted benzyl architecture with 6b, and this substitution pattern is established as the primary driver of enhanced IDO1 potency in this scaffold [1].
| Evidence Dimension | rhIDO1 IC50 (μM) |
|---|---|
| Target Compound Data | Not directly tested in published studies; bears the potency-conferring 2,4-Cl2 S-benzyl motif of analogue 6b |
| Comparator Or Baseline | Cyanocarbonimidodithioate 6b (2,4-Cl2, R3=Me): 0.90 μM; 6a (H, R3=Me): >10 μM |
| Quantified Difference | 6b shows >11.1-fold greater potency than 6a; target compound is predicted to retain this advantage based on shared 2,4-Cl2 motif |
| Conditions | Recombinant human IDO1 enzymatic assay; Table 2, ACS Med. Chem. Lett. 2021, 12(2), 211–216 |
Why This Matters
For IDO1-targeted research, selecting a compound lacking the 2,4-dichloro substitution risks >11-fold loss in target engagement, undermining assay sensitivity and reproducibility.
- [1] Kumazawa, M., Tejima, M., Fukuda, M., Takeda, S., Suzuki, K., Mizumoto, Y., Sato, K., Waki, M., Miyachi, H., Asai, A., Takikawa, O., Hashimoto, T., Ohno, O., & Matsuno, K. (2021). Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 211–216. doi:10.1021/acsmedchemlett.0c00527 View Source
